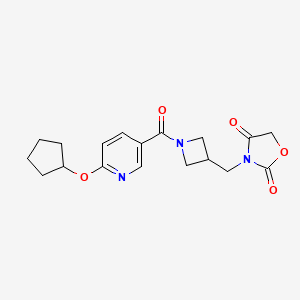

3-((1-(6-(Cyclopentyloxy)nicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was achieved through the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Scientific Research Applications

Discovery and Optimization of Agricultural Fungicides

Famoxadone Development : Famoxadone, an agricultural fungicide, showcases the utility of oxazolidinone derivatives in protecting crops from fungal pathogens. It represents a new class of fungicides effective against a wide range of plant pathogens, highlighting the importance of oxazolidinone structures in agricultural chemistry (Sternberg et al., 2001).

Advances in Synthetic Chemistry

Synthesis of α-Hydroxyamides : Research into the synthesis of 1,3-oxazolidine-2,4-diones from α-ketols and isocyanates underlines their significance in creating α-hydroxyamides, compounds with potential utility in various chemical synthesis applications (Merino et al., 2010).

Microwave-Assisted Synthesis : The development of microwave-assisted methods for synthesizing N',N'-disubstituted alpha-hydroxyhydrazides from substituted 3-amino-oxazolidin-2,4-diones demonstrates the evolving techniques in chemical synthesis, offering faster and more efficient pathways (Kurz & Widyan, 2005).

Carbon Dioxide Utilization : The use of atmospheric carbon dioxide for synthesizing oxazolidine-2,4-diones presents an innovative approach to incorporating environmental sustainability into chemical synthesis, indicating the broader applications of these compounds in green chemistry (Zhang et al., 2015).

Biological and Medicinal Chemistry Research

Antimicrobial Agent Synthesis : The development of novel oxazolidinones as potential antimicrobial agents underlines the significance of oxazolidine-2,4-diones in medicinal chemistry, offering a basis for new therapies against bacterial infections (Devi et al., 2013).

properties

IUPAC Name |

3-[[1-(6-cyclopentyloxypyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c22-16-11-25-18(24)21(16)10-12-8-20(9-12)17(23)13-5-6-15(19-7-13)26-14-3-1-2-4-14/h5-7,12,14H,1-4,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQXCZQWTLQTQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)CN4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(6-(Cyclopentyloxy)nicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2717801.png)

![5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717803.png)

![(Z)-ethyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717807.png)

![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2717814.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)

![4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2717816.png)

![Ethyl 2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2717818.png)